(4-Chloro-6-methylquinolin-3-yl)methanol is a chemical compound classified as a quinoline derivative, characterized by the presence of a chloro group at the fourth position and a methyl group at the sixth position of the quinoline ring. Its molecular formula is with a molecular weight of approximately 205.66 g/mol. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.
The synthesis of (4-Chloro-6-methylquinolin-3-yl)methanol can be achieved through several methods:
These methods allow for variations in substituents, which can influence the compound's properties and applications.
The molecular structure of (4-Chloro-6-methylquinolin-3-yl)methanol features a quinoline ring system with specific substituents:
InChI=1S/C11H10ClN/c1-7-3-2-8(12)10(6-7)5-9(13)4-11(10)14/h2-6,14H,1H3
HXKJHDIJKKAWCY-UHFFFAOYSA-N
The compound exhibits a nearly planar configuration due to the conjugated system within the quinoline ring, which is stabilized by hydrogen bonding interactions.
(4-Chloro-6-methylquinolin-3-yl)methanol can undergo various chemical reactions:
These reactions expand the utility of (4-Chloro-6-methylquinolin-3-yl)methanol in synthetic organic chemistry.
The mechanism of action for (4-Chloro-6-methylquinolin-3-yl)methanol largely depends on its biological applications. Quinoline derivatives are known to act as enzyme inhibitors, disrupting essential biological processes in pathogens or cancer cells. Specific mechanisms may involve:
The precise molecular targets vary based on the specific derivative and its intended use in pharmacology or biochemistry.
The physical properties of (4-Chloro-6-methylquinolin-3-yl)methanol include:
Chemical properties include:
These properties influence its handling, storage, and application in various chemical processes.
(4-Chloro-6-methylquinolin-3-yl)methanol has several scientific applications:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0